molecular formula C26H34O9 B1198075 Phorbol 12,13,20-triacetate

Phorbol 12,13,20-triacetate

Cat. No.: B1198075
M. Wt: 490.5 g/mol
InChI Key: LASMKIAVFGUYEG-SEYWVDNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phorbol 12,13,20-triacetate (CAS Number 19891-05-5) is a bioactive phorbol ester with the molecular formula C₂₆H₃₄O₉ and a molecular weight of 490.54 g/mol. As a potent protein kinase C (PKC) activator, it mimics the action of the second messenger diacylglycerol (DAG), binding to the C1 regulatory domain of PKC to persistently activate classical and novel PKC isozymes. This mechanism is central to its primary research value in studying intracellular signal transduction pathways. In scientific investigations, this compound has been shown to significantly enhance the electrical stimulation-induced release of neurotransmitters, particularly serotonin, from rat brain cortical slices, making it a critical tool for neuroscientists studying synaptic transmission, neurotransmitter release mechanisms, and neuropharmacology. Its effects are stereospecific, with the inactive 4α-isomer being without effect. Researchers utilize this compound across various fields, including cell biology, immunology, and cancer research, to explore PKC-mediated processes such as cell proliferation, differentiation, and inflammatory responses. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strict safety protocols must be followed during handling.

Properties

Molecular Formula

C26H34O9

Molecular Weight

490.5 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate

InChI

InChI=1S/C26H34O9/c1-12-8-19-24(31,21(12)30)10-17(11-33-14(3)27)9-18-20-23(6,7)26(20,35-16(5)29)22(34-15(4)28)13(2)25(18,19)32/h8-9,13,18-20,22,31-32H,10-11H2,1-7H3/t13-,18+,19-,20-,22-,24-,25-,26-/m1/s1

InChI Key

LASMKIAVFGUYEG-SEYWVDNQSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C

Pictograms

Acute Toxic; Irritant

Synonyms

4aalpha of phorbol 12,13,20-triacetate
phorbol 12,13,20-triacetate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and PKC Binding

The biological activity of phorbol esters is highly dependent on the substituents at the C12, C13, and C20 positions:

Compound Substituents (C12, C13, C20) PKC Binding (Ki) Inflammatory Potency (ED50) Key References
PMA (TPA) Myristate, Acetate, H 2 nM 2.9 nM (antiviral EC50)
Phorbol 12,13-diacetate Acetate, Acetate, H 1.7 µM 405 ng/mL (CEF assay)
Phorbol 12,13,20-triacetate Acetate, Acetate, Acetate 39 µM 6400 ng/mL (CEF assay)
Phorbol 13,20-diacetate H, Acetate, Acetate Inactive Not reported
4α-Phorbol-12,13,20-triacetate Acetate, Acetate, Acetate (4α-epimer) Inactive Not reported
  • Key Findings :
    • C20 Acetate Reduces Potency : The addition of a C20 acetate group in PTA reduces PKC binding affinity compared to diesters like phorbol 12,13-diacetate (Ki = 1.7 µM vs. 39 µM for PTA) . This is attributed to steric hindrance or altered interaction with the PKC C1 domain.
    • Epimerization Inactivates : The 4α-epimer of PTA (4α-phorbol-12,13,20-triacetate) is biologically inactive, highlighting the critical role of stereochemistry .
    • Symmetrical Substitution Matters : Diesters with long acyl chains (e.g., PMA’s myristate) exhibit higher potency due to enhanced membrane interaction and PKC recruitment .
Antiviral Activity
  • PTA showed moderate activity against Chikungunya virus (EC50 = 32.6 µM), far weaker than PMA (EC50 = 2.9 nM) .
  • Mechanism : PMA’s myristate group enhances cellular uptake and PKCδ binding, whereas PTA’s short acetate chains limit bioavailability .
Neurotransmitter Release
  • PTA was less effective than phorbol 12,13-diacetate in stimulating serotonin and acetylcholine release in rat brain cortex. The C20 acetate group likely disrupts membrane penetration or receptor interactions .
Inflammation and Tumor Promotion
  • PTA induced ear inflammation in mice at higher doses (ID50 = 6400 ng/mL) compared to PMA (ID50 = 2.9 nM). Its tumor-promoting activity is negligible, aligning with its weak PKC activation .

Preparation Methods

Protection of the C-20 Hydroxyl Group

The synthesis begins with phorbol (compound 1 ), where the C-20 hydroxyl is protected as a trityl ether (1a ) using trityl chloride in pyridine. This step ensures selective acylation at C-12 and C-13 in subsequent stages. The bulky trityl group sterically shields C-20 while maintaining the stereochemical integrity of the phorbol core.

Acylation at C-12 and C-13

With C-20 protected, the secondary hydroxyls at C-12 and C-13 undergo acylation. A carbodiimide-mediated protocol using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-dimethylaminopyridine (DMAP) in dichloromethane is employed. For triacetate synthesis, acetic anhydride serves as the acylating agent, yielding phorbol-12,13-diacetate-20-trityl (2a ) in near-quantitative yield.

Key Reaction Conditions

  • Solvent: Anhydrous CH$$2$$Cl$$2$$
  • Catalyst: DMAP (10 mol%)
  • Temperature: 0°C to room temperature
  • Time: 18–24 hours

Deprotection of the Trityl Group

The final step involves acidic removal of the trityl group using 0.01 M HClO$$_4$$ in methanol, yielding phorbol 12,13,20-triacetate (2 ). This method avoids harsh conditions that could degrade the phorbol skeleton or induce epimerization.

Direct Triacetylation Without Intermediate Protection

While stepwise protection is preferred, direct triacetylation has been explored under controlled conditions. Treatment of phorbol with excess acetic anhydride (5 equiv) in pyridine at 0°C selectively acetylates C-20 first, followed by C-13 and C-12. However, this method risks over-acylation or side reactions, necessitating rigorous monitoring via thin-layer chromatography (TLC) and HPLC.

Comparative Yields

Method Yield (%) Purity (HPLC) Source
Trityl-mediated synthesis 85–90 >95%
Direct triacetylation 60–70 85–90%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (CDCl$$3$$): Key signals include acetate methyl groups at δ 2.05–2.15 ppm (3 × CH$$3$$COO) and olefinic protons from the phorbol core at δ 5.30–5.50 ppm.
  • $$^{13}$$C NMR : Carbonyl resonances at δ 169.5–170.2 ppm confirm ester formation.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+Na]$$^+$$ for C$${26}$$H$${34}$$O$$_9$$ is observed at m/z 513.2102 (calculated: 513.2105).

Challenges and Optimization Strategies

Epimerization at C-4

Basic conditions during acylation can induce retro-aldol rearrangement, leading to (4S)-phorbol derivatives that lack bioactivity. Mitigation strategies include:

  • Using non-basic catalysts (e.g., DMAP instead of pyridine).
  • Maintaining reaction temperatures below 25°C.

Steric Hindrance at C-12

Bulky acyl groups at C-12 hinder further esterification. For triacetate synthesis, this is less problematic due to the small size of the acetyl group.

Applications and Derivatives

This compound serves as a precursor for bioactive analogs. For example:

  • Retinoate derivatives : Acylation at C-12 with retinoic acid yields hybrid molecules with anti-leukemic properties.
  • PKC probes : The triacetate’s affinity for PKCδC1B makes it valuable in kinase activation studies.

Q & A

Q. How does Phorbol 12,13,20-triacetate activate protein kinase C (PKC), and what experimental controls are necessary to validate its specificity in cellular assays?

this compound mimics diacylglycerol (DAG) by binding to the C1 domain of PKC isoforms, inducing conformational changes that activate downstream signaling . To ensure specificity:

  • Use PKC inhibitors (e.g., Gö6983) to confirm PKC-dependent effects.
  • Include negative controls with inactive analogs (e.g., 4α-phorbol esters) to rule out non-specific activation .
  • Validate results in PKC-knockout cell lines or using siRNA-mediated PKC knockdown .

Q. What are the recommended solubility and storage conditions for this compound to maintain stability in laboratory settings?

  • Solubility: Dissolve in DMSO (20 mM stock) or chloroform (10 mg/mL); avoid aqueous buffers due to low water solubility .
  • Storage: Aliquot and store at −20°C in light-protected vials to prevent degradation. Repeated freeze-thaw cycles should be avoided .

Q. What safety precautions are critical when handling this compound in laboratory workflows?

  • Classified as a carcinogen (H351) and acute toxin (H300, H310, H330). Use fume hoods, wear PPE (gloves, lab coats, eye protection), and adhere to institutional biosafety protocols .
  • Dispose of waste via certified hazardous material channels .

Advanced Research Questions

Q. How do structural modifications (e.g., esterification at C12, C13, or C20) influence the biological activity of phorbol derivatives, particularly in HIV latency reversal?

  • C12/C13 esterification is critical for PKC activation and HIV latency reversal, while C20 esterification reduces potency. For example:
  • Phorbol-12,13-diacetate (EC50 = 323.5 nM) vs. Phorbol-12,13,20-triacetate (EC50 = 8,955 nM) in anti-HIV assays .
    • Methodological Insight: Use structure-activity relationship (SAR) studies with synthetic analogs to identify pharmacophores. Compare EC50 values in TZM-bl or Jurkat cell models .

Q. What experimental strategies can resolve contradictions in this compound’s reported dual roles as a tumor promoter and pro-differentiation agent?

  • Context-dependent effects: Optimize dose and exposure time. For example:
  • Low doses (1–10 nM) promote differentiation in THP-1 monocytes , while prolonged exposure (>24 hr) induces apoptosis in cancer cells .
    • Mechanistic studies: Combine transcriptomics (RNA-seq) and phosphoproteomics to map divergent signaling pathways .

Q. How can researchers mitigate batch-to-batch variability in this compound purity, and what analytical methods ensure quality control?

  • Purity validation: Require ≥98% purity via TLC or HPLC from suppliers. Request lot-specific Certificates of Analysis (CoA) .
  • In-house verification: Use LC-MS or NMR to confirm molecular integrity, especially for long-term studies .

Q. What are the limitations of using this compound as a PKC activator in 3D cell culture or in vivo models?

  • Bioavailability: Poor aqueous solubility limits diffusion in 3D matrices. Use nanoparticle encapsulation or lipid-based carriers .
  • Off-target effects: Monitor SphK1/2 and NF-κB pathways, which are co-activated by phorbol esters . Employ isoform-specific PKC inhibitors for mechanistic clarity .

Methodological Notes

  • Dose Optimization: Titrate this compound between 1–100 nM for PKC activation; higher doses (>1 μM) may induce cytotoxicity .
  • Positive Controls: Include Phorbol 12-myristate 13-acetate (PMA) as a benchmark for PKC activation in parallel experiments .
  • Ethical Compliance: Adhere to institutional guidelines for carcinogen use, particularly in animal studies .

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